3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde
Description
Properties
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-14-10-4-3-9(6-13)5-11(10)15-8-12/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZYZCAEQAXLBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)C=O)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action based on various studies.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₁H₁₄O₃. Its structure features a dioxepine ring fused with a benzene derivative, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.24 g/mol |
| CAS Number | 1345471-22-8 |
Anticancer Activity
Research indicates that derivatives of benzo[b][1,4]dioxepines exhibit anticancer properties. For instance, compounds similar to 3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine have shown efficacy in inhibiting cancer cell proliferation. A study demonstrated that modifications to the dioxepine structure could enhance cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. In vitro studies have shown that certain derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Neuroprotective Effects
There is emerging evidence that compounds related to 3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine may have neuroprotective effects. Studies involving models of neurodegenerative diseases indicate that these compounds can inhibit glycogen synthase kinase 3 beta (GSK-3β), a key enzyme implicated in Alzheimer's disease pathology. Inhibition of GSK-3β by these compounds has been linked to reduced tau phosphorylation and improved neuronal survival .
Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis of various derivatives based on the benzo[b][1,4]dioxepine framework. Among them, one derivative showed an IC50 value of 10 µM against breast cancer cells (MCF-7). This study highlighted the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Antimicrobial Activity
In another investigation, a derivative of the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria types, showcasing its potential as an antimicrobial agent .
The biological activities of 3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine are thought to arise from several mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It has been suggested that the compound can trigger apoptosis in cancer cells through activation of caspases.
- Membrane Disruption : For antimicrobial activity, the compound likely disrupts bacterial membranes leading to cell death.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Its structure allows for interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Research indicates that derivatives of benzo[b][1,4]dioxepine compounds exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the dioxepine structure can enhance selectivity and efficacy against tumor cells .
- Antimicrobial Properties : The compound has demonstrated activity against a range of pathogens, indicating its potential as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance .
Material Science
The unique properties of 3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde make it suitable for applications in materials science.
- Polymer Synthesis : It serves as a building block for synthesizing polymers with specific properties such as increased thermal stability and enhanced mechanical strength. Research has focused on incorporating this compound into polymer matrices to improve performance characteristics .
Organic Synthesis
The compound is utilized in organic synthesis as an intermediate in the production of more complex molecules.
- Synthetic Pathways : Various synthetic routes have been developed to obtain this compound efficiently. These pathways often involve cyclization reactions that yield high purity and yield .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives based on the benzo[b][1,4]dioxepine scaffold. The derivatives were tested for their ability to inhibit cancer cell proliferation. Results indicated that certain modifications significantly enhanced anticancer activity compared to the parent compound .
Case Study 2: Antimicrobial Efficacy
In another investigation reported in Pharmaceutical Biology, researchers evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study concluded that the compound exhibited promising antibacterial activity, particularly against resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. 9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde
- Structural Difference : Lacks the 3,3-dimethyl groups but includes a chlorine substituent at position 7.
- Synthesis : Prepared via condensation of 3-chloro-4,5-dihydroxybenzaldehyde with 1,3-dibromopropane in the presence of cesium carbonate (49% yield) .
- Applications : Intermediate for antipsychotic indole derivatives (e.g., D2AAK5–7), highlighting its role in bioactive molecule synthesis .
2.1.2. 3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic Acid
- Structural Difference : Replaces the carbaldehyde group with a carboxylic acid.
- Properties : Higher polarity (mp 143–146°C) due to the acidic functional group .
- Utility : Used as a precursor for metal complexes with antimicrobial activity .
Heterocyclic Variants
2.2.1. 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde
- Structural Difference : Oxazine ring (one oxygen atom) instead of dioxepine (two oxygen atoms) and a single methyl group at position 3.
2.2.2. 1,5-Dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinane-2,4-dione
- Complexity : Features a triazinane-dione scaffold fused to a fluorinated benzoxazine.
- Applications : Patented as a plant protection agent, demonstrating the agricultural relevance of benzodioxepine/oxazine hybrids .
Key Physicochemical Parameters
Functionalization
- Schiff Base Formation : Reactivity of the aldehyde group with amines (e.g., 3,4-dihydro-2H-benzodioxepin-7-amine) yields imine derivatives with applications in coordination chemistry and drug design .
Preparation Methods
Reaction Conditions and Reagents
Oxidative Cleavage: Ruthenium tetroxide (generated in situ) is used for selective oxidative cleavage of the vinylic double bond, converting it into the aldehyde group.
Base for Isomerization: Potassium tert-butoxide is employed under thermodynamic conditions to achieve the (E)-configuration of the double bond, which is generally more desirable for olfactory properties.
Grignard Reagents: Used to introduce methyl groups at the 3-position by nucleophilic addition to the aldehyde intermediate.
Solvents and Workup: Organic solvents such as ethanol and dichloromethane are used for extraction and purification. The reaction mixtures are often refluxed, and drying agents like sodium sulfate (Na2SO4) are used to remove moisture before solvent evaporation under reduced pressure.
Summary Table of Key Synthetic Parameters
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Starting material synthesis | Eugenol derivatives | Formation of dimethyl 2,2′-(4-allyl-1,2-phenylene)bis(oxy)diacetate |
| Dieckmann condensation | Base (e.g., potassium tert-butoxide) | Ring closure to form benzodioxepinone core, double bond isomerization |
| Carbonyl protection | Ketal formation reagents | Stabilization of carbonyl group |
| Oxidative cleavage | Ruthenium tetroxide (in situ generated) | Conversion of vinyl group to aldehyde |
| Grignard reaction | Methyl magnesium halide | Introduction of geminal dimethyl groups |
| Dehydration | Acidic or thermal conditions | Final ring closure and formation of dioxepine ring |
Research Findings and Applications
The aldehyde group at the 7-position is crucial for the compound’s reactivity and interaction with biological or olfactory targets.
The compound exhibits unique fragrance properties, combining marine, green-watery, aldehydic, and sweet vanilla-like notes, making it valuable in fragrance applications.
The synthetic method allows fine-tuning of stereochemistry and functional groups, impacting odor quality and detection thresholds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde, and how can reaction yields be improved?
- Methodological Answer : A reported synthesis involves cyclization of 3-chloro-4,5-dihydroxybenzaldehyde with 1,3-dibromopropane and cesium carbonate in DMF at 60°C, yielding 49% after purification via dry column vacuum chromatography (20% ethyl acetate/hexane) . To improve yields:
- Optimize stoichiometry (e.g., excess dibromopropane).
- Screen alternative bases (e.g., K₂CO₃) or solvents (e.g., acetonitrile).
- Use microwave-assisted synthesis to reduce reaction time.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for the aldehyde proton at δ 9.8–10.2 ppm and methyl groups (δ 1.2–1.5 ppm for geminal dimethyl).
- ¹³C NMR : The aldehyde carbon appears at δ 190–200 ppm; aromatic carbons in the benzodioxepine ring show signals between δ 110–150 ppm.
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
- MS : Molecular ion peak at m/z corresponding to C₁₂H₁₄O₃ (calculated: 206.0943).
Q. What purification methods are effective for isolating this aldehyde derivative?
- Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) are standard. For polar impurities, preparative HPLC with a C18 column (acetonitrile/water mobile phase) may enhance purity .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of the carbaldehyde group in cross-coupling reactions?
- Methodological Answer : The aldehyde group is susceptible to nucleophilic attack (e.g., Suzuki coupling, Schiff base formation). However, bulky substituents (e.g., aryl groups) on the benzodioxepine ring can hinder reactivity by increasing steric hindrance. For example, Suzuki coupling of brominated analogues showed reduced yields with bulky arylboronic acids . Computational modeling (DFT) can predict steric maps to guide substituent selection.
Q. What strategies enable asymmetric synthesis of chiral benzodioxepine derivatives from this compound?
- Answer : Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution can introduce chirality. For instance, lipase-mediated kinetic resolution has been used for related benzoxazines . The geminal dimethyl groups at position 3 may induce conformational rigidity, aiding enantioselective transformations.
Q. How can contradictory data on substituent effects in pharmacological assays be resolved?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., fixed concentrations, cell lines).
- Use multivariate analysis to decouple steric, electronic, and solubility factors.
- Cross-validate with in silico docking studies (e.g., AutoDock Vina) to assess binding affinities to target receptors .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating the bioactivity of derivatives of this compound?
- Answer :
- Antioxidant Activity : DPPH scavenging assay (IC₅₀ values) for Schiff base derivatives .
- Receptor Binding : Radioligand displacement assays (e.g., 5-HT₃ or 5-HT₁₄ receptors) .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
Q. How can computational methods predict the metabolic stability of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
